D-Glucaro-1,4-lactone

Enzyme Inhibition β-Glucuronidase Assay Drug Metabolism

Direct-acting β-glucuronidase inhibitor (IC50 45.75–48.4 μM) for DMPK, in vivo recirculation studies, and cancer chemoprevention research. Unlike D-glucaric acid salts requiring unreliable in vivo conversion, this compound provides immediate, potent enzyme blockade at physiological pH. Essential reference standard for screening campaigns and dietary quantification (apples 0.3–0.9 mg/g). Validated for oral dosing in rodent models. Ensure assay reproducibility with the authentic active species.

Molecular Formula C7H8O5
Molecular Weight 172.136
CAS No. 5027-63-4
Cat. No. B610645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucaro-1,4-lactone
CAS5027-63-4
SynonymsSaccharolactone
Molecular FormulaC7H8O5
Molecular Weight172.136
Structural Identifiers
SMILESC1(C(C(=O)OC1C(C(=O)O)O)O)O
InChIInChI=1S/C6H8O7/c7-1-2(8)6(12)13-4(1)3(9)5(10)11/h1-4,7-9H,(H,10,11)/t1-,2-,3+,4+/m1/s1
InChIKeyJHKOIGAXFKOJJB-PUFIMZNGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





D-Glucaro-1,4-lactone (CAS 5027-63-4): Core Compound Profile for Research and Industrial Procurement


D-Glucaro-1,4-lactone (1,4-GL), also known as D-saccharic acid-1,4-lactone, is a δ-lactone derivative of D-glucaric acid that functions as a potent, specific competitive inhibitor of β-glucuronidase (EC 3.2.1.31), an enzyme critically involved in the deconjugation and enterohepatic recirculation of glucuronidated xenobiotics, carcinogens, and endogenous metabolites [1][2]. In aqueous solution, 1,4-GL exists in a dynamic pH-dependent equilibrium with D-glucaric acid and other lactone species, with the anionic form (D-glucaro-1,4-lactone(1-)) predominating at physiological pH 7.3 [3][4]. Unlike its metabolic precursor D-glucaric acid salts (e.g., calcium D-glucarate, potassium hydrogen D-glucarate), which require in vivo conversion to exert pharmacological effect, 1,4-GL is the direct, active β-glucuronidase inhibitory species and is endogenously formed from D-glucuronolactone via dehydrogenase activity in human liver extracts [5][6].

Why D-Glucaro-1,4-lactone Cannot Be Readily Substituted with Generic D-Glucaric Acid Salts or Related Lactones


Direct substitution of D-glucaro-1,4-lactone with D-glucaric acid salts (e.g., calcium D-glucarate, potassium hydrogen D-glucarate) or structurally related lactones (e.g., D-glucuronolactone, D-glucaro-6,3-lactone) in experimental protocols or industrial formulations introduces quantifiable and mechanistically consequential performance deviations. D-glucaric acid salts lack intrinsic β-glucuronidase inhibitory activity and require in vivo enzymatic conversion to 1,4-GL, a process that yields <5% conversion in gastric environments and exhibits species-dependent variability in dehydrogenase activity [1][2]. D-glucaro-1,4:6,3-dilactone, while structurally similar, demonstrates markedly different aqueous stability kinetics under neutral pH conditions and undergoes spontaneous decomposition to yield only 25% 1,4-GL in aqueous solution [3][4]. Furthermore, the competitive inhibition kinetics of 1,4-GL against human hepatic β-glucuronidase exhibit substrate-dependent differential effects that are not reproduced by alternative lactone structures, with conjugated bilirubin showing less inhibition by 1,4-GL than phenolphthalein glucuronic acid (PGA), a property relevant to assay validation and mechanistic studies [5]. These documented differences preclude the assumption of functional interchangeability in both research and industrial applications.

D-Glucaro-1,4-lactone: Quantitative Comparative Evidence for Scientific Selection and Procurement


Competitive β-Glucuronidase Inhibition: D-Glucaro-1,4-lactone Establishes the Benchmark IC50 Standard

D-Glucaro-1,4-lactone (D-saccharic acid-1,4-lactone) serves as the universal positive control and benchmark standard for β-glucuronidase inhibition assays. In a standardized Escherichia coli β-glucuronidase (EcGUS) assay system, 1,4-GL exhibits an IC50 of 45.75 ± 2.16 μM to 48.4 ± 1.25 μM [1][2]. This inhibitory potency is consistently used as the reference threshold against which novel inhibitors are compared. For example, phenoxyacetohydrazide Schiff base analogs demonstrated superior potency (IC50 range: 9.20–22.0 μM) relative to the 1,4-GL standard (48.4 μM), while caffeic acid ethyl ester and related cinnamic acid derivatives showed IC50 values of 3.2–22.2 μM against EcGUS, also surpassing the 1,4-GL positive control [2][3]. The inhibition is competitive in nature, as confirmed by kinetic studies with human hepatic β-glucuronidase [4].

Enzyme Inhibition β-Glucuronidase Assay Drug Metabolism

Aqueous Stability and Equilibration Kinetics: D-Glucaro-1,4-lactone Demonstrates pH-Dependent Stability Advantage Over D-Glucaro-1,4:6,3-dilactone

In aqueous solution, D-glucaro-1,4-lactone exhibits differential stability and equilibration kinetics compared to structurally related lactones. Under neutral pH conditions, 1,4-GL is relatively stable against equilibration to D-glucaric acid and other lactone species, whereas D-glucaro-1,4:6,3-dilactone undergoes rapid equilibration [1]. Under acidic conditions, both compounds equilibrate within approximately 30,000 seconds (8.33 hours), with D-glucaric acid becoming the dominant species and 1,4-GL maintaining a relative equilibrium concentration slightly higher than that of D-glucaro-6,3-lactone [1]. This stability profile at neutral pH is mechanistically relevant because the anionic form (D-glucaro-1,4-lactone(1-)) is the major species at physiological pH 7.3 [2].

Solution Chemistry Formulation Stability Analytical Method Development

In Vivo Pharmacokinetic Disposition: D-Glucaro-1,4-lactone Demonstrates 11% Urinary Excretion and 80% Maximal Biliary β-Glucuronidase Suppression

Following oral administration to Sprague-Dawley rats (dose range: 50–2,600 μmoles), D-glucaro-1,4-lactone demonstrates defined in vivo pharmacokinetic parameters. The compound exhibits 11% urinary excretion and 0.2% biliary excretion of the administered dose, with 1,4-GL accounting for 20% of total excreted D-glucaric acid species [1][2]. Critically, oral administration achieves a mean biliary concentration of 0.06 mM 1,4-GL, sufficient to suppress 75% of biliary β-glucuronidase activity in vitro [2]. In vivo, this translates to a maximum suppression of biliary β-glucuronidase secretion of 80% at an oral dose ≥1,000 μmoles, with the combined effect of luminal inhibition and reduced enzyme secretion reducing endogenous β-glucuronidase activity to 5% of baseline [1][2]. Intestinal luminal β-glucuronidase is greatly inhibited within 6 hours post-dose across the jejunum (pH 6.5), ileum (pH 7.8), and colon (pH 7.0) [3].

Pharmacokinetics ADME Drug Metabolism

In Vivo Anti-Tumor Efficacy: D-Glucaro-1,4-lactone (40 mg/kg) Reduces DEN-Induced HCC Tumor Nodules by 56.2% in Rat Model

In a diethylnitrosamine (DEN)-induced hepatocellular carcinoma (HCC) rat model, D-glucaro-1,4-lactone administered at 40.0 mg/kg demonstrated significant anti-tumor efficacy. Treated rats exhibited improved pathological morphology of liver lesions and restored serum levels of alpha-fetoprotein (AFP), aspartate aminotransferase (AST), alkaline phosphatase (ALP), gamma-glutamyl transferase (γ-GGT), and Fisher's ratio [1]. Quantitative analysis revealed that 1,4-GL treatment reduced the number of tumor nodules in the liver by 56.2% compared to the DEN-only control group (p < 0.01) [1]. The mechanism was linked to modulation of the uric acid-ROS pathway, with 1,4-GL decreasing serum uric acid levels by 38.5% and reducing reactive oxygen species (ROS) activity in HCC-LM3 cells in vitro [1].

Hepatocellular Carcinoma Cancer Chemoprevention In Vivo Efficacy

Species-Dependent Metabolic Formation: Human Liver Extracts Convert D-Glucuronolactone to D-Glucaro-1,4-lactone; Mouse Liver Does Not

In human liver extracts, D-glucuronolactone is converted into D-glucaro-1,4-lactone via the intermediate D-glucaro-1,4:6,3-dilactone through the action of D-glucuronolactone dehydrogenase [1]. In contrast, similar experiments with mouse liver extracts yielded only D-glucaric acid or a non-inhibitory lactone, indicating species-specific metabolic differences in the formation of the active β-glucuronidase inhibitor [1]. D-Glucaro-1,4:6,3-dilactone decomposes spontaneously in aqueous solution to yield 25% 1,4-GL, a conversion percentage unaffected by human liver homogenates but considerably increased by mouse liver or pig liver fractions [1]. This species-dependent metabolic pathway has direct implications for in vivo studies: mouse models requiring β-glucuronidase inhibition should receive 1,4-GL directly rather than relying on precursor conversion from D-glucuronolactone or D-glucarate salts.

Metabolism Species Differences Dehydrogenase Activity

D-Glucaro-1,4-lactone: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


β-Glucuronidase Assay Standardization and Inhibitor Screening

D-Glucaro-1,4-lactone serves as the established positive control and reference inhibitor for β-glucuronidase activity assays, with validated IC50 values of 45.75–48.4 μM against E. coli β-glucuronidase [7]. This compound is universally employed as the benchmark standard in screening campaigns for novel β-glucuronidase inhibitors, enabling direct potency comparisons across laboratories and compound libraries. Its competitive inhibition mechanism and defined kinetic parameters provide a reproducible baseline for assay validation and quality control in drug metabolism and toxicology studies [4].

In Vivo Pharmacokinetic and Pharmacodynamic Studies of Enterohepatic Recirculation

Based on documented pharmacokinetic parameters (11% urinary excretion, 0.2% biliary excretion, 0.06 mM biliary concentration achieving 75% in vitro enzyme suppression, and 80% maximal in vivo suppression of biliary β-glucuronidase secretion) [7][4], 1,4-GL is the compound of choice for in vivo studies investigating β-glucuronidase-mediated enterohepatic recirculation of glucuronidated drugs, carcinogens, and endogenous metabolites. The compound's ability to shorten the pharmacological action of phenobarbital and progesterone through intestinal β-glucuronidase inhibition is experimentally validated [5].

Hepatocellular Carcinoma Chemoprevention Research

D-Glucaro-1,4-lactone at 40 mg/kg oral dose demonstrates quantifiable in vivo anti-tumor efficacy, reducing DEN-induced HCC tumor nodules by 56.2% (p < 0.01) and decreasing serum uric acid by 38.5% in rat models [7]. These data support its use as a reference compound in cancer chemoprevention studies targeting β-glucuronidase-dependent carcinogen activation pathways. The compound's presence at 12.0 mg/g in Liuwei dihuang pills further validates its relevance in traditional medicine research [7].

Analytical Method Development and Food Chemistry Quantification

1,4-GL is quantifiable in apple varieties at concentrations ranging from 0.3 mg/g to 0.9 mg/g using hydrophilic interaction chromatography with UV or MS detection [7]. This validated analytical methodology supports procurement for food chemistry research, quality control of D-glucaric acid-containing supplements, and studies correlating dietary 1,4-GL intake with health outcomes. The compound's natural occurrence in fruits and vegetables and its formation from D-glucaric acid in vivo (<5% conversion in gastric environment) [7] provide context for nutritional biochemistry investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Glucaro-1,4-lactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.